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molecular formula C12H10FNO3 B8295134 Methyl 2-cyclopropyl-6-fluorobenzoxazole-4-carboxylate

Methyl 2-cyclopropyl-6-fluorobenzoxazole-4-carboxylate

Cat. No. B8295134
M. Wt: 235.21 g/mol
InChI Key: ZFCOEGCPIVFTNH-UHFFFAOYSA-N
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Patent
US07553846B2

Procedure details

A mixture of the ester from Step E (115 mg, 0.49 mmol), 2 N NaOH (2.0 mL, 4.0 mmol), and methanol (5 mL) was stirred at room temperature under nitrogen for 2 h. The reaction mixture was acidified with 1 N HCl, extracted with methylene chloride, washed with brine, dried over sodium sulfate, filtered and concentrated to afford 2-cyclopropyl-6-fluorobenzoxazole-4-carboxylic acid (105 mg, 97%) as a white solid: 1H NMR (300 MHz, CDCl3) δ 12.90 (br s, 1H), 7.91 (dd, J=8.1, 2.4 Hz, 1H), 7.58 (dd, J=10.2, 2.4 Hz, 1H), 2.39-2.29 (m, 1H), 1.25-1.14 (m, 4H); 19F NMR (282 MHz, CDCl3) δ −116.79; MS (ESI+) m/z 222 (M+H).
Name
Quantity
115 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[O:5][C:6]3[C:7](=[C:9]([C:14]([O:16]C)=[O:15])[CH:10]=[C:11]([F:13])[CH:12]=3)[N:8]=2)[CH2:3][CH2:2]1.[OH-].[Na+].Cl>CO>[CH:1]1([C:4]2[O:5][C:6]3[C:7](=[C:9]([C:14]([OH:16])=[O:15])[CH:10]=[C:11]([F:13])[CH:12]=3)[N:8]=2)[CH2:2][CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
115 mg
Type
reactant
Smiles
C1(CC1)C=1OC=2C(N1)=C(C=C(C2)F)C(=O)OC
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature under nitrogen for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CC1)C=1OC=2C(N1)=C(C=C(C2)F)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 105 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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